molecular formula C9H8N2O2 B8004647 1-(2-Aminobenzo[d]oxazol-4-yl)ethanone

1-(2-Aminobenzo[d]oxazol-4-yl)ethanone

Cat. No.: B8004647
M. Wt: 176.17 g/mol
InChI Key: HOEGUQOIGSPUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminobenzo[d]oxazol-4-yl)ethanone is a heterocyclic compound that features an oxazole ring fused with a benzene ring, and an ethanone group attached to the oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminobenzo[d]oxazol-4-yl)ethanone can be synthesized through various methods. One efficient method involves the catalyst-free microwave-assisted synthesis. This method uses 2-aminobenzoxazole as a starting material and involves N-alkylation under mild, transition-metal-free conditions . The reaction is typically carried out in a green medium, such as a mixture of water and isopropanol, under microwave irradiation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and microwave-assisted synthesis are likely to be employed due to their efficiency and environmental benefits.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminobenzo[d]oxazol-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other heterocyclic compounds.

Scientific Research Applications

1-(2-Aminobenzo[d]oxazol-4-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Aminobenzo[d]oxazol-4-yl)ethanone involves its interaction with various molecular targets, including enzymes and receptors. The oxazole ring allows it to bind to active sites of enzymes, modulating their activity. Additionally, its structure enables it to interact with receptor sites, influencing signal transduction pathways .

Comparison with Similar Compounds

    2-Aminobenzoxazole: Shares the oxazole ring but lacks the ethanone group.

    Benzoxazole: Similar structure but without the amino group.

    2-Aminobenzothiazole: Contains a thiazole ring instead of an oxazole ring.

Uniqueness: 1-(2-Aminobenzo[d]oxazol-4-yl)ethanone is unique due to the presence of both the amino group and the ethanone group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(2-amino-1,3-benzoxazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5(12)6-3-2-4-7-8(6)11-9(10)13-7/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEGUQOIGSPUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=CC=C1)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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